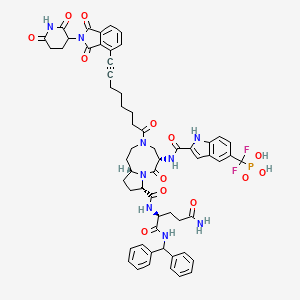
PROTAC STAT3 degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC STAT3 degrader-2 is a selective and efficacious compound designed to degrade the signal transducer and activator of transcription 3 (STAT3) protein. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. Aberrant activation of STAT3 is associated with the progression of several cancers, making it an attractive target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
PROTAC STAT3 degrader-2 is synthesized using a heterobifunctional approach, where one part of the molecule binds to STAT3 and the other part binds to an E3 ubiquitin ligase. The synthesis involves the coupling of a small molecule that specifically binds to STAT3 with an E3 ubiquitin ligase-targeted component . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes the preparation of stock solutions in DMSO, followed by the addition of PEG300 and Tween 80 to achieve the desired concentration and formulation .
Chemical Reactions Analysis
Types of Reactions
PROTAC STAT3 degrader-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with different functional groups, which can be used for further research and development .
Scientific Research Applications
PROTAC STAT3 degrader-2 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of PROTAC STAT3 degrader-2 involves the formation of a ternary complex between the compound, STAT3, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of STAT3, leading to its subsequent degradation by the ubiquitin-proteasome system. The degradation of STAT3 results in the suppression of its transcriptional network, thereby inhibiting cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
UM-STAT3-1218: A highly potent STAT3 degrader that demonstrates significant selectivity and efficacy.
Uniqueness
PROTAC STAT3 degrader-2 is unique in its ability to selectively degrade STAT3 protein with high efficacy. It has shown promising results in preclinical studies, making it a valuable tool for cancer research and therapeutic development .
Properties
Molecular Formula |
C59H60F2N9O13P |
|---|---|
Molecular Weight |
1172.1 g/mol |
IUPAC Name |
[[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indol-5-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C59H60F2N9O13P/c60-59(61,84(81,82)83)38-21-23-41-37(31-38)32-43(63-41)53(75)65-44-33-68(49(73)20-11-3-1-2-6-13-34-18-12-19-40-50(34)58(80)70(56(40)78)46-26-28-48(72)66-55(46)77)30-29-39-22-25-45(69(39)57(44)79)54(76)64-42(24-27-47(62)71)52(74)67-51(35-14-7-4-8-15-35)36-16-9-5-10-17-36/h4-5,7-10,12,14-19,21,23,31-32,39,42,44-46,51,63H,1-3,11,20,22,24-30,33H2,(H2,62,71)(H,64,76)(H,65,75)(H,67,74)(H,66,72,77)(H2,81,82,83)/t39-,42+,44+,45+,46?/m1/s1 |
InChI Key |
ZMCYXBJXBBCEIP-DYGUMZBISA-N |
Isomeric SMILES |
C1C[C@H](N2[C@H]1CCN(C[C@@H](C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6C(=CC=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |
Canonical SMILES |
C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6C(=CC=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)C(=O)NC(CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















